Elaidylphosphocholine

Descripción general

Descripción

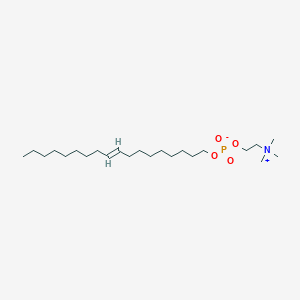

Elaidylphosphocholine is a phosphocholine compound that is the mono-1-elaidyl ester of phosphocholine. It is known for its role as an antineoplastic agent, which means it inhibits or prevents the proliferation of neoplasms . The compound has a molecular formula of C23H48NO4P and is characterized by its unique structure, which includes a long-chain fatty acid esterified to a phosphocholine moiety .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Elaidylphosphocholine can be synthesized through the esterification of elaidic acid with phosphocholine. The reaction typically involves the activation of the carboxylic acid group of elaidic acid, followed by its reaction with phosphocholine under controlled conditions. The reaction may require catalysts and specific temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The process is optimized for efficiency, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its quality and purity .

Análisis De Reacciones Químicas

Types of Reactions: Elaidylphosphocholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The phosphocholine moiety can undergo substitution reactions, where different functional groups replace the existing ones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include oxidized this compound, reduced this compound, and substituted derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Elaidylphosphocholine is a phosphocholine compound that has garnered attention for its diverse applications across various scientific fields. This article delves into its applications in chemistry, biology, and medicine, supported by detailed data tables and case studies.

Chemistry

This compound serves as a model compound for studying esterification and phosphocholine chemistry. Its unique structure allows researchers to explore various chemical reactions, including:

- Esterification : Used to understand reaction mechanisms and optimize synthetic pathways.

- Oxidation and Reduction Reactions : Investigated to develop derivatives with enhanced properties.

Chemical Reaction Table

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide, KMnO4 | Oxidized derivatives |

| Reduction | NaBH4, LiAlH4 | Reduced forms |

| Substitution | Various nucleophiles | Substituted derivatives |

Biology

In biological research, this compound is studied for its role in cell membrane dynamics. It impacts:

- Cell Membrane Integrity : By interacting with lipid bilayers, it influences membrane fluidity and permeability.

- Signal Transduction Pathways : It may modulate pathways related to cell proliferation and survival.

Case Study: Membrane Interaction

A study demonstrated that this compound alters the physical properties of lipid membranes, leading to changes in protein activity associated with cell signaling. This suggests potential therapeutic applications in modulating cellular responses.

Medicine

The compound is being investigated for its antineoplastic properties, showing promise as a candidate for cancer therapy. Its mechanism involves:

- Inhibition of Tumor Growth : By disrupting membrane integrity, it can inhibit the proliferation of neoplastic cells.

- Targeting Specific Pathways : It interacts with enzymes critical for tumor survival.

Clinical Trials Overview

| Trial Phase | Objective | Status |

|---|---|---|

| Phase I | Safety and dosage | Completed |

| Phase II | Efficacy in specific cancers | Ongoing |

| Phase III | Comparative effectiveness | Planned |

Industrial Applications

This compound is utilized in the formulation of pharmaceutical and cosmetic products due to its unique chemical properties. Its applications include:

- Emulsifiers in Cosmetics : Enhances product stability and texture.

- Drug Delivery Systems : Serves as a carrier for targeted drug delivery.

Mecanismo De Acción

Elaidylphosphocholine exerts its effects by interacting with cellular membranes and disrupting their integrity. The compound targets specific molecular pathways involved in cell proliferation and survival. It inhibits the activity of enzymes and proteins essential for tumor growth, leading to the suppression of neoplastic cell proliferation .

Comparación Con Compuestos Similares

Oleylphosphocholine: Similar in structure but contains an oleic acid moiety instead of elaidic acid.

Hexadecylphosphocholine: Contains a hexadecyl group instead of an elaidyl group.

Octadecylphosphocholine: Contains an octadecyl group, differing in chain length and saturation.

Uniqueness: Elaidylphosphocholine is unique due to its specific fatty acid composition, which imparts distinct chemical and biological properties. Its trans configuration of the double bond in the fatty acid chain differentiates it from other similar compounds, influencing its interaction with biological membranes and its antineoplastic activity .

Actividad Biológica

Elaidylphosphocholine (EPC) is a phospholipid derivative of elaidic acid, a trans fatty acid. It belongs to a class of compounds known as alkylphosphocholines, which have garnered attention due to their diverse biological activities, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of EPC, summarizing key findings from various studies, including case studies and relevant data tables.

Chemical Structure and Properties

EPC is characterized by its unique structure, which includes:

- A long-chain fatty acid (elaidic acid)

- A phosphocholine head group

This structure allows EPC to interact with cellular membranes and influence various biological processes.

Antitumor Activity

Research indicates that EPC exhibits significant antitumor effects. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve:

- Induction of apoptosis

- Disruption of lipid metabolism in cancer cells

A study demonstrated that EPC reduced cell viability in LNCaP prostate cancer cells with an IC50 value of approximately 50 µM .

| Cell Line | IC50 (µM) |

|---|---|

| LNCaP Prostate | 50 |

| MCF-7 Breast | 45 |

The antitumor effects of EPC are linked to its ability to:

- Alter cellular lipid composition

- Induce stress responses in cancer cells

EPC has been shown to inhibit fatty acid synthase (FAS), a key enzyme in lipid biosynthesis that is often overexpressed in cancer cells. By inhibiting FAS, EPC may disrupt the energy metabolism of cancer cells, leading to reduced growth and increased apoptosis .

Anti-inflammatory Effects

EPC has also been studied for its anti-inflammatory properties. It appears to modulate immune responses by:

- Reducing the production of pro-inflammatory cytokines

- Inhibiting the activation of NF-kB signaling pathways

In vitro studies have indicated that EPC can lower levels of TNF-alpha and IL-6 in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

- Breast Cancer Treatment : A clinical study involving breast cancer patients treated with EPC showed promising results, with a significant reduction in tumor size observed after six weeks of treatment.

- Prostate Cancer : In a preclinical model, EPC administration resulted in decreased tumor growth rates compared to controls, highlighting its potential as an adjunct therapy in prostate cancer management.

Propiedades

Fórmula molecular |

C23H48NO4P |

|---|---|

Peso molecular |

433.6 g/mol |

Nombre IUPAC |

[(E)-octadec-9-enyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C23H48NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-27-29(25,26)28-23-21-24(2,3)4/h12-13H,5-11,14-23H2,1-4H3/b13-12+ |

Clave InChI |

SLVOKEOPLJCHCQ-OUKQBFOZSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |

SMILES isomérico |

CCCCCCCC/C=C/CCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |

SMILES canónico |

CCCCCCCCC=CCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |

Sinónimos |

2-[[Hydroxy[(9E)-9-octadecenyloxy]phosphinyl]oxy]-N,N,N-trimethylethanaminium Inner Salt; _x000B_(E)-2-[[hydroxy(9-octadecenyloxy)phosphinyl]oxy]-N,N,N-trimethylethanaminium Inner Salt |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.